Structural Dynamics and Therapeutic Potential of (3R,5R)-Piperidine-3,4,5-triol
Structural Dynamics and Therapeutic Potential of (3R,5R)-Piperidine-3,4,5-triol
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Development Scientists
Executive Summary: The Pharmacophore of Sugar Mimicry
The piperidine-3,4,5-triol scaffold represents a fundamental class of iminosugars (polyhydroxylated alkaloids) that function as potent glycosidase inhibitors and pharmacological chaperones. While often overshadowed by their C2-hydroxymethylated cousins (e.g., 1-Deoxynojirimycin or DNJ), the 1,5-dideoxy-1,5-iminopentitol core—specifically the (3R,5R) stereochemical series—offers a unique profile of selectivity against specific glycosidases, particularly
This guide dissects the chemical structure, stereochemical imperatives, and synthesis of (3R,5R)-piperidine-3,4,5-triol. We define how the absolute configuration at the C3 and C5 positions creates a rigid chiral template, where the "toggle" of the C4 substituent dictates biological identity—transforming the molecule from a mannose mimic to an idose or galactose mimic.
Structural Architecture & Stereochemical Definitions
The Piperidine Chair and Ring Numbering
In the IUPAC numbering for the piperidine heterocycle, the nitrogen atom is position 1. The chiral centers of interest are C3, C4, and C5.
-
Core Scaffold: Piperidine-3,4,5-triol (1,5-dideoxy-1,5-iminopentitol).
-
The (3R, 5R) Constraint: Fixing the stereochemistry at C3 and C5 restricts the conformational space. In the lowest energy chair conformation (
or depending on substituents), the relationship between the C3-OH and C5-OH groups is critical.
The C4 "Switch": Defining the Isomer
Because the (3R,5R) configuration imposes C2-symmetry potential on the ring (excluding the nitrogen lone pair dynamics), the identity of the molecule is determined by the stereocenter at C4 .
| Isomer Configuration | Common Name / Mimic | Sugar Correlate | Stereochemical Relationship |
| (3R, 4R, 5R) | 1,5-dideoxy-1,5-imino-D-mannitol | D-Mannose | All-cis (relative to ring plane in specific conformers) |
| (3R, 4S, 5R) | 1,5-dideoxy-1,5-imino-L-iditol | L-Idose / L-Sorbose | C4-OH is inverted relative to 3,5 |
| (3R, 4r, 5S) | Meso-xylopiperidine | Xylitol | Excluded (Achiral/Meso) |
Critical Note: The (3R,5R) configuration is distinct from the common glucose mimic (DNJ core), which typically possesses a (3R,4R,5S) configuration. The (3R,5R) series is frequently explored for lysosomal storage disorder therapies (e.g., Fabry and Gaucher diseases) due to its ability to act as a pharmacological chaperone.
Figure 1: Stereochemical divergence of the (3R,5R) scaffold. The C4 position acts as the biological switch.
Physicochemical Properties & Analysis
The absence of the C2-hydroxymethyl group (found in DNJ) lowers the polar surface area (PSA) slightly and increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration.
Key Parameters
| Property | Value / Characteristic | Relevance |
| Molecular Weight | ~133.15 g/mol | Fragment-like; high ligand efficiency. |
| pKa (Conjugate Acid) | 8.0 – 8.6 | Protonated at physiological pH (7.4), mimicking the oxocarbenium ion transition state. |
| Solubility | High (Water/MeOH) | Challenges in extraction from aqueous media. |
| Detection | No Chromophore | Requires derivatization (FMOC/Dansyl) or ELSD/CAD for HPLC analysis. |
NMR Characterization (Diagnostic Signals)
To confirm the (3R,5R) stereochemistry, analysis of vicinal coupling constants (
-
Axial-Axial Coupling (
): Large values (8–11 Hz). -
Axial-Equatorial Coupling (
): Small values (2–5 Hz). -
Equatorial-Equatorial Coupling (
): Small values (2–5 Hz).
Example for (3R,4R,5R) - Mannose Mimic: If the ring adopts a chair where H3, H4, and H5 are equatorial (due to axial OH groups mimicking mannose), small coupling constants will be observed between H3-H4 and H4-H5.
Synthesis Protocol: The "Chiral Pool" Approach
While de novo synthesis is possible, the most robust route to (3R,5R)-piperidine-3,4,5-triol utilizes D-Ribose or D-Xylose as chiral starting materials. The following protocol outlines the conversion of D-Ribose to the (3R,4R,5R) isomer via double reductive amination.
Reaction Workflow
-
Oxidation: Cleavage of the terminal diol of the sugar to generate a dialdehyde (or lactol-aldehyde).
-
Reductive Amination: Cyclization with ammonia or benzylamine and a reducing agent (
or ). -
Deprotection: Removal of benzyl groups (if used).
Figure 2: Synthetic pathway from D-Ribose to the (3R,4R,5R) iminosugar core.
Detailed Methodology (Bench Protocol)
Step 1: Oxidative Cleavage
-
Reagents: Sodium Periodate (
), protected sugar precursor (e.g., 2,3-O-isopropylidene-D-ribitol). -
Procedure: Dissolve precursor in
(1:1). Add (1.1 eq) at 0°C. Stir for 2 hours. -
Critical Control Point: Ensure complete consumption of starting material via TLC (stain with Anisaldehyde). The dialdehyde is unstable; proceed immediately.
Step 2: Double Reductive Amination (The Cyclization)
-
Reagents: Benzylamine (
), Sodium Cyanoborohydride ( ), Methanol, Acetic Acid. -
Procedure:
-
Suspend the dialdehyde in MeOH.
-
Add Benzylamine (1.05 eq) and stir for 30 min to form the di-imine/hemiaminal.
-
Adjust pH to ~5.0 using Glacial Acetic Acid (Crucial for iminium ion formation).
-
Add
(2.5 eq) portion-wise. -
Stir at RT for 16h.
-
-
Purification: Flash chromatography (
9:1). The tertiary amine is less polar than the final product.
Step 3: Deprotection
-
Reagents:
(Pearlman's catalyst), (1 atm), MeOH/HCl. -
Procedure: Hydrogenate the N-benzyl intermediate for 12h. Filter through Celite.
-
Isolation: The product is a hydrochloride salt. Ion exchange chromatography (Dowex 50W-X8) is required to obtain the free base. Elute with 1M
.
Biological Mechanism of Action
The therapeutic value of (3R,5R)-piperidine-3,4,5-triol lies in its ability to mimic the oxocarbenium ion transition state of glycoside hydrolysis.
The Ion-Pair Mechanism
At physiological pH, the piperidine nitrogen is protonated (
-
Competitive Inhibition: The inhibitor binds to the active site, preventing substrate entry.
-
Chaperone Activity: At sub-inhibitory concentrations, the small molecule stabilizes the folding of mutant enzymes in the Endoplasmic Reticulum (ER), preventing their premature degradation and trafficking them to the lysosome (e.g., for Fabry Disease).
Specificity Profile
-
(3R,4R,5R)-Isomer: Strongly inhibits
-mannosidase (mimics Mannose). -
(3R,4S,5R)-Isomer: Inhibits
-glucuronidase and -L-iduronidase.
References
-
Synthesis of Branched Iminosugars: Title: Synthesis of three branched iminosugars [(3R,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol, (3R,4R,5R)-3-(hydroxymethyl)piperidine-3,4,5-triol... Source: ResearchGate URL:[1][Link]
-
Biological Activity of Piperidine Triols: Title: Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives.[2] Source: Wiley Online Library / ResearchGate URL:[Link]
-
Synthesis from D-Ribose: Title: Synthesis of L-Deoxyribonucleosides from D-Ribose (Methodology applicable to iminosugar precursors).[3] Source: ResearchGate URL:[1][Link]
-
General Properties of Piperidine Triols: Title: (2S,3S,4S,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol (Related DNJ Data for comparison). Source: PlantaeDB URL:[Link][1][4][5][6][7][8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride | C10H22ClNO4 | CID 657399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R,3R,4R,5S)-1-(2-ethoxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | C10H21NO5 | CID 15604574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine | C6H13NO4 | CID 11840962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol | C6H13NO4 | CID 11094965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol | Chemical Properties, Uses, Safety Data & Synthesis | Buy from China Manufacturer [pipzine-chem.com]
- 9. (3R,4R,5S)-2,6-Bis-hydroxymethyl-piperidine-3,4,5-triol | C7H15NO5 | CID 44337478 - PubChem [pubchem.ncbi.nlm.nih.gov]
